molecular formula C24H22N2O6 B11985768 4-(2-(3,4,5-Trimethoxybenzoyl)carbohydrazonoyl)phenyl benzoate CAS No. 303085-68-9

4-(2-(3,4,5-Trimethoxybenzoyl)carbohydrazonoyl)phenyl benzoate

Cat. No.: B11985768
CAS No.: 303085-68-9
M. Wt: 434.4 g/mol
InChI Key: ZMLOGRNDNVCXCW-MFKUBSTISA-N
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Description

4-(2-(3,4,5-Trimethoxybenzoyl)carbohydrazonoyl)phenyl benzoate is a complex organic compound with the molecular formula C24H22N2O6 and a molecular weight of 434.453 g/mol This compound is known for its unique chemical structure, which includes a trimethoxybenzoyl group, a carbohydrazonoyl linkage, and a phenyl benzoate moiety

Preparation Methods

The synthesis of 4-(2-(3,4,5-Trimethoxybenzoyl)carbohydrazonoyl)phenyl benzoate involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

4-(2-(3,4,5-Trimethoxybenzoyl)carbohydrazonoyl)phenyl benzoate undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(2-(3,4,5-Trimethoxybenzoyl)carbohydrazonoyl)phenyl benzoate involves its interaction with specific molecular targets. The trimethoxybenzoyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation . The exact molecular pathways involved are still under investigation, but the compound’s ability to modulate protein function is a key aspect of its mechanism of action .

Comparison with Similar Compounds

4-(2-(3,4,5-Trimethoxybenzoyl)carbohydrazonoyl)phenyl benzoate can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound and its potential for diverse applications in scientific research.

Properties

CAS No.

303085-68-9

Molecular Formula

C24H22N2O6

Molecular Weight

434.4 g/mol

IUPAC Name

[4-[(E)-[(3,4,5-trimethoxybenzoyl)hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C24H22N2O6/c1-29-20-13-18(14-21(30-2)22(20)31-3)23(27)26-25-15-16-9-11-19(12-10-16)32-24(28)17-7-5-4-6-8-17/h4-15H,1-3H3,(H,26,27)/b25-15+

InChI Key

ZMLOGRNDNVCXCW-MFKUBSTISA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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